molecular formula C8H7FO4S B8017055 3-(Fluorosulfonyl)-2-methylbenzoic acid

3-(Fluorosulfonyl)-2-methylbenzoic acid

Cat. No.: B8017055
M. Wt: 218.20 g/mol
InChI Key: AMWOELMEHXSTFZ-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methylbenzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluorosulfonyl)-2-methylbenzoic acid typically involves the introduction of a fluorosulfonyl group into the benzoic acid structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, substituted benzoic acids, and various fluorinated derivatives .

Scientific Research Applications

3-(Fluorosulfonyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluorosulfonyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential as an enzyme inhibitor and its utility in bioorthogonal chemistry .

Comparison with Similar Compounds

  • 3-(Chlorosulfonyl)-2-methylbenzoic acid
  • 3-(Bromosulfonyl)-2-methylbenzoic acid
  • 3-(Iodosulfonyl)-2-methylbenzoic acid

Comparison: Compared to its chlorosulfonyl, bromosulfonyl, and iodosulfonyl analogs, 3-(Fluorosulfonyl)-2-methylbenzoic acid exhibits unique reactivity due to the presence of the fluorine atom. This makes it more suitable for specific applications in medicinal chemistry and materials science, where the stability and reactivity of the fluorosulfonyl group are advantageous .

Properties

IUPAC Name

3-fluorosulfonyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWOELMEHXSTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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